molecular formula C8H15NO B13335450 4-Methyl-4-azaspiro[2.5]octan-7-ol

4-Methyl-4-azaspiro[2.5]octan-7-ol

Cat. No.: B13335450
M. Wt: 141.21 g/mol
InChI Key: NYKAVBYWLUXITQ-UHFFFAOYSA-N
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Description

4-Methyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-4-azaspiro[2.5]octan-7-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the spirocyclic structure allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-azaspiro[2.5]octan-7-ol is unique due to the presence of both a hydroxyl group and a spirocyclic nitrogen atom. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-methyl-4-azaspiro[2.5]octan-7-ol

InChI

InChI=1S/C8H15NO/c1-9-5-2-7(10)6-8(9)3-4-8/h7,10H,2-6H2,1H3

InChI Key

NYKAVBYWLUXITQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC12CC2)O

Origin of Product

United States

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